REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=[S:9])[NH:8][C:4]=2[CH:3]=1.[CH2:12](Cl)[CH:13]=[CH2:14]>C(O)C>[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([S:9][CH2:14][CH:13]=[CH2:12])[NH:8][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
4.11 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(NC(N2)=S)C=C1
|
Name
|
|
Quantity
|
2.45 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
EXTRACTION
|
Details
|
after the dichloromethane extraction
|
Type
|
CUSTOM
|
Details
|
is recrystallized from 7 ml acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(N=C(N2)SCC=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.29 g | |
YIELD: PERCENTYIELD | 64.66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |